molecular formula C8H13ClN4O B15238865 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide

Cat. No.: B15238865
M. Wt: 216.67 g/mol
InChI Key: OUBJVTRUWCUJQS-UHFFFAOYSA-N
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Description

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and development applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can result in hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups, along with the pyrazole ring, contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide

Uniqueness

Compared to similar compounds, 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific structural features, such as the N-ethylpropanamide moiety

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H13ClN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

OUBJVTRUWCUJQS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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